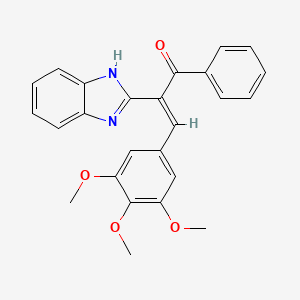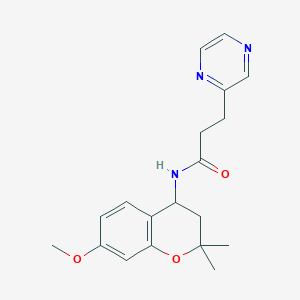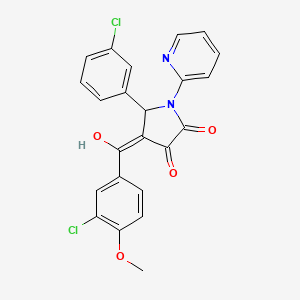
2-(1H-benzimidazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzimidazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one, also known as TMI-1, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a member of the class of benzimidazole derivatives, which have been found to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. This compound has been shown to bind to the colchicine-binding site on tubulin, resulting in the disruption of microtubule dynamics and the inhibition of cell division.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce cell cycle arrest and apoptosis, and inhibit tubulin polymerization. This compound has also been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one in lab experiments is its potent anticancer activity. It has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further study. However, one limitation of using this compound is its relatively low solubility in water, which may pose challenges in certain experimental setups.
Orientations Futures
There are several future directions for the study of 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one. One area of interest is the development of this compound analogs with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the potential synergistic effects of this compound with other anticancer agents. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one involves the reaction of 2-aminobenzimidazole with 3-(3,4,5-trimethoxyphenyl)acrylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified using column chromatography to obtain this compound in high purity.
Applications De Recherche Scientifique
2-(1H-benzimidazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to exhibit anticancer activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Propriétés
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-29-21-14-16(15-22(30-2)24(21)31-3)13-18(23(28)17-9-5-4-6-10-17)25-26-19-11-7-8-12-20(19)27-25/h4-15H,1-3H3,(H,26,27)/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQYRGUZZIGONI-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C(C2=NC3=CC=CC=C3N2)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C(\C2=NC3=CC=CC=C3N2)/C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-[(cyclopropylmethyl)(propyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5302601.png)
![4-{3-(4-chlorobenzoyl)-2-[4-(dimethylamino)phenyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid](/img/structure/B5302617.png)
![N-methyl-2-[4-methyl-6-(morpholin-4-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-(2-methylprop-2-en-1-yl)acetamide](/img/structure/B5302632.png)
![2-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}pyridine](/img/structure/B5302637.png)

![1-{1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5302649.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5302650.png)

![2-isopropyl-N,4-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B5302664.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5302673.png)
![N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine](/img/structure/B5302684.png)
amino]methyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B5302687.png)
![N-[1-(2-methylphenyl)propyl]methanesulfonamide](/img/structure/B5302691.png)